molecular formula C13H15N B8734206 6-Butylquinoline CAS No. 53452-65-6

6-Butylquinoline

Cat. No. B8734206
M. Wt: 185.26 g/mol
InChI Key: HIFRWMLBTWKDIH-UHFFFAOYSA-N
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Patent
US06884477B1

Procedure details

38.6 (259 mM) of 4-butylaniline, 80.5 g (875 mM) of glycerin, 25.0 g of m-nitrobenzenesulfonic acid, 7.6 g of ferric sulfate and 13.2 g of boric acid were placed in a 500 ml-three necked flask. To the mixture, 47.4 ml of conc. sulfuric acid was added dropwise over 20 minutes with stirring on an ice bath, whereby the temperature was increased from 8° C. to 50° C. The mixture was heat-refluxed at 135-145° C. for 2 hours under stirring. After the reaction, the reaction mixture was poured into ice water and alkalinized with 20% NaOH aqueous solution to pH=11, followed by extraction with toluene. The organic layer was washed with water and evaporated. The residue was purified by silica gel column chromatography (eluent: toluene/THF) to obtain 31.9 g of 6-butylquinoline (yield: 66.6%).
[Compound]
Name
38.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
[Compound]
Name
ferric sulfate
Quantity
7.6 g
Type
reactant
Reaction Step Four
Quantity
13.2 g
Type
reactant
Reaction Step Five
Quantity
47.4 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
80.5 g
Type
solvent
Reaction Step Nine
Yield
66.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4].[N+]([C:15]1[CH:16]=C(S(O)(=O)=O)C=C[CH:20]=1)([O-])=O.B(O)(O)O.S(=O)(=O)(O)O.[OH-].[Na+]>OCC(CO)O>[CH2:1]([C:5]1[CH:11]=[C:10]2[C:8](=[CH:7][CH:6]=1)[N:9]=[CH:16][CH:15]=[CH:20]2)[CH2:2][CH2:3][CH3:4] |f:4.5|

Inputs

Step One
Name
38.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=CC=C(N)C=C1
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)O
Step Four
Name
ferric sulfate
Quantity
7.6 g
Type
reactant
Smiles
Step Five
Name
Quantity
13.2 g
Type
reactant
Smiles
B(O)(O)O
Step Six
Name
Quantity
47.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
Quantity
80.5 g
Type
solvent
Smiles
OCC(O)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring on an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whereby the temperature was increased from 8° C. to 50° C
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with toluene
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: toluene/THF)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1C=C2C=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 31.9 g
YIELD: PERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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